2-(Isopropylamino)isonicotinonitrile
Overview
Description
2-(Isopropylamino)isonicotinonitrile is a chemical compound with the molecular formula C9H11N3.
Preparation Methods
The synthesis of 2-(Isopropylamino)isonicotinonitrile typically involves the reaction of 2-chloro-4-cyanopyridine with isopropylamine . The reaction conditions often include the use of a solvent such as ethanol or methanol, and the reaction is carried out at elevated temperatures to facilitate the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
2-(Isopropylamino)isonicotinonitrile undergoes various types of chemical reactions, including:
Nucleophilic substitution: The nitrile group can be susceptible to nucleophilic substitution reactions, where it is replaced by another nucleophile.
Condensation reactions: The amine group can participate in condensation reactions with aldehydes or ketones to form imines or enamines.
Oxidation and reduction: The compound can undergo oxidation and reduction reactions under appropriate conditions, leading to the formation of various products.
Common reagents used in these reactions include strong acids or bases, oxidizing agents like hydrogen peroxide, and reducing agents such as lithium aluminum hydride . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-(Isopropylamino)isonicotinonitrile has several scientific research applications:
Organic synthesis: It serves as a building block for the synthesis of more complex molecules with desired properties.
Medicinal chemistry: Due to its structural features, it holds potential for development into new therapeutic agents.
Material science: Its properties, such as conductivity or self-assembly behavior, could be of interest for material science applications.
Mechanism of Action
The mechanism of action of 2-(Isopropylamino)isonicotinonitrile involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to participate in various chemical reactions, influencing the overall electronic properties of the molecules it interacts with . The exact molecular targets and pathways involved may vary depending on the specific application and context.
Comparison with Similar Compounds
2-(Isopropylamino)isonicotinonitrile can be compared with other similar compounds, such as:
Nicotinonitrile (3-cyanopyridine): This compound has a similar pyridine ring structure but lacks the isopropylamine substituent.
2-(Isopropylamino)nicotinonitrile: This compound is closely related but differs in the position of the nitrile group on the pyridine ring.
Properties
IUPAC Name |
2-(propan-2-ylamino)pyridine-4-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3/c1-7(2)12-9-5-8(6-10)3-4-11-9/h3-5,7H,1-2H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGPFELCIVGOVIN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC1=NC=CC(=C1)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40562490 | |
Record name | 2-[(Propan-2-yl)amino]pyridine-4-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40562490 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
127680-78-8 | |
Record name | 2-[(Propan-2-yl)amino]pyridine-4-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40562490 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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